7-(2-methylphenyl)-4-[(2-methylpyrimidin-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
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Overview
Description
The compound “7-(2-methylphenyl)-4-[(2-methylpyrimidin-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol” is a complex organic molecule. It contains a benzoxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom. It also has a 2-methylphenyl group and a 2-methylpyrimidin-5-yl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzoxazepine ring, possibly through a cyclization reaction. The 2-methylphenyl and 2-methylpyrimidin-5-yl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the benzoxazepine ring and the various substituents. The presence of the oxygen and nitrogen atoms in the ring would likely result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
As for the chemical reactions, this compound could undergo, the benzoxazepine ring might be susceptible to reactions such as hydrolysis, especially under acidic or basic conditions. The methyl groups on the phenyl and pyrimidinyl rings could also potentially be involved in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazepine ring could make the compound relatively stable. The compound’s solubility could be affected by the presence of the polar oxygen and nitrogen atoms, as well as the nonpolar methyl and phenyl groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-(2-methylphenyl)-4-[(2-methylpyrimidin-5-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-5-3-4-6-20(15)18-9-19-14-25(7-8-27-22(19)21(26)10-18)13-17-11-23-16(2)24-12-17/h3-6,9-12,26H,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUTWZLVGXOYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=C(C(=C2)O)OCCN(C3)CC4=CN=C(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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